4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
CAS No.: 2640881-51-0
Cat. No.: VC11841529
Molecular Formula: C18H26N4OS
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640881-51-0 |
|---|---|
| Molecular Formula | C18H26N4OS |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | [1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C18H26N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h13-14H,1-12H2 |
| Standard InChI Key | CJJJPWAFUUUMAJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
| Canonical SMILES | C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
Introduction
Chemical Name: 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
This compound is likely a heterocyclic organic molecule containing a quinazoline core functionalized with piperidine and thiomorpholine moieties. Such compounds are often investigated for their potential biological or pharmacological activities due to their structural diversity.
Potential Applications
Compounds with similar structures are typically studied for:
-
Pharmacological Activity:
-
Anti-cancer properties
-
Antimicrobial or antifungal effects
-
Neurological activity (e.g., GABA receptor modulation)
-
-
Chemical Properties:
-
As intermediates in synthetic organic chemistry
-
For structure-activity relationship (SAR) studies
-
Methods of Synthesis
The synthesis of such compounds might involve:
-
Starting Materials:
-
Quinazoline derivatives
-
Piperidine and thiomorpholine precursors
-
-
Synthetic Steps:
-
Functionalization of the quinazoline core.
-
Coupling reactions to attach the piperidine and thiomorpholine groups.
-
-
Purification Techniques:
-
Chromatography (e.g., HPLC or flash chromatography)
-
Crystallization
-
Characterization Techniques
To confirm the structure and purity of the compound, researchers typically use:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Mass Spectrometry (MS):
-
High-resolution MS for molecular weight confirmation.
-
-
X-ray Crystallography:
-
To determine the three-dimensional structure.
-
Biological Evaluation
If applicable, biological activity might be assessed using:
-
In Vitro Studies:
-
Testing against cancer cell lines or microbial strains.
-
-
In Silico Studies:
-
Molecular docking to predict interactions with biological targets.
-
-
Pharmacokinetics:
-
ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
Hypothetical Data Table Example
| Property | Value/Observation |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~362 g/mol |
| Melting Point | TBD |
| Solubility | Soluble in DMSO; low solubility in water |
| Biological Activity | TBD (e.g., IC against cancer cells) |
If you have access to more specific information about this compound or require assistance with general chemical research methodologies, feel free to ask!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume